1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(1-Cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyanocyclopentyl group, a furan ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Cyanocyclopentyl Intermediate:
- Starting with cyclopentanone, a cyanation reaction can be performed using reagents like sodium cyanide (NaCN) under basic conditions to introduce the cyano group.
-
Carbamoylation:
- The cyanocyclopentyl intermediate can be reacted with an isocyanate derivative to form the carbamoyl group. This step often requires a catalyst and controlled temperature conditions.
-
Pyrrolidine Carboxamide Formation:
- The carbamoylated intermediate is then coupled with a furan-2-ylmethylamine derivative through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The cyano group can be reduced to an amine using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the carbamoyl moiety under suitable conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, peracids.
Reduction: Pd/C, hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Furan epoxides.
Reduction: Amino derivatives.
Substitution: Various substituted carbamoyl derivatives.
Chemistry:
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Probes: Used in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of novel agrochemical agents.
Mechanism of Action
The mechanism by which 1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This interaction can involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Pathway Interference: Modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
- 1-{[(1-Cyanocyclohexyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide
- 1-{[(1-Cyanocyclopentyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide
Uniqueness:
- The presence of the furan ring in 1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in biological systems compared to similar compounds with different heterocyclic rings.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
1-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c19-13-18(7-1-2-8-18)21-16(23)12-22-9-3-6-15(22)17(24)20-11-14-5-4-10-25-14/h4-5,10,15H,1-3,6-9,11-12H2,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHQTWEKOHPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCCC2C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.